Dimethyl 2-(acetylamino)isophthalate
Description
Dimethyl 2-(acetylamino)isophthalate is a synthetic organic compound characterized by an isophthalate backbone substituted with an acetylamino group at the 2-position and methyl ester groups at the 1- and 3-positions.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.238 |
IUPAC Name |
dimethyl 2-acetamidobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-10-8(11(15)17-2)5-4-6-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
BJPJMDCRBWWMRL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
- Toxicity: DMIP exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) but shows moderate ecotoxicity in aquatic organisms (LC50: 4.6 mg/L for Daphnia magna) .
- Environmental Fate: DMIP has low persistence (hydrolysis half-life < 7 days), whereas the acetylamino group could slow degradation due to steric hindrance .
Dimethyl 5-[(2-Chloropropanoyl)amino]isophthalate (CAS 956576-41-3)
This chlorinated analog introduces a 2-chloropropanoyl substituent, significantly altering its properties:
Table 2: Substituent Effects on Hazard Profile
- The chlorine atom increases molecular weight and introduces electrophilic reactivity, correlating with irritant properties . In contrast, the acetylamino group may favor interactions with biological targets (e.g., enzymes or receptors).
2-(Acetylamino)-benzoate Derivatives
tentatively identifies 2-(acetylamino)-benzoate as a metabolite or degradation product. This highlights:
- Metabolic Pathways: Acetylamino groups are susceptible to enzymatic hydrolysis, generating aromatic amines or carboxylic acids. Such pathways may apply to this compound, with implications for bioaccumulation or genotoxicity .
Research Findings and Data Gaps
- QSAR Predictions: EPA’s Structure-Activity Relationship (SAR) models for DMIP suggest that acetylamino substitution would increase Log P and reduce water solubility, aligning with trends in polar substituents .
- However, acetylamino groups in related compounds (e.g., acetanilides) are associated with metabolite-mediated genotoxicity, warranting further study .
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